molecular formula C8H17NO2 B12884059 1-(2-Isopropyloxazolidin-3-yl)ethanol

1-(2-Isopropyloxazolidin-3-yl)ethanol

Cat. No.: B12884059
M. Wt: 159.23 g/mol
InChI Key: WXVLAUWLFQIRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isopropyloxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 1-(2-Isopropyloxazolidin-3-yl)ethanol typically involves the reaction of isopropylamine with glycidol under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

1-(2-Isopropyloxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Isopropyloxazolidin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isopropyloxazolidin-3-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or substrate, affecting specific biochemical pathways. The oxazolidine ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Isopropyloxazolidin-3-yl)ethanol can be compared with other oxazolidine derivatives, such as:

  • Oxazolidine-4-carboxylic acid hydrochloride
  • ®-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
  • (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
  • ®-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
  • (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
  • ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-6(2)8-9(7(3)10)4-5-11-8/h6-8,10H,4-5H2,1-3H3

InChI Key

WXVLAUWLFQIRIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)C(C)O

Origin of Product

United States

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